6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione

Medicinal Chemistry Organic Synthesis Cross-Coupling

This 1,3-benzothiazin-4-one 1,1-dioxide uniquely combines a 6-bromo cross-coupling handle with a metabolically stable sulfone core. Unlike non-halogenated or reduced-sulfur analogs, it enables late-stage Suzuki/Buchwald-Hartwig diversification while resisting unwanted oxidative metabolism. Essential for SAR-driven antitubercular programs targeting DprE1, multi-target Alzheimer’s ligand development, and construction of biotinylated activity-based probes. Secure this specific scaffold to accelerate your medicinal chemistry pipeline.

Molecular Formula C8H6BrNO3S
Molecular Weight 276.1
CAS No. 2228818-91-3
Cat. No. B2730390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione
CAS2228818-91-3
Molecular FormulaC8H6BrNO3S
Molecular Weight276.1
Structural Identifiers
SMILESC1NC(=O)C2=C(S1(=O)=O)C=CC(=C2)Br
InChIInChI=1S/C8H6BrNO3S/c9-5-1-2-7-6(3-5)8(11)10-4-14(7,12)13/h1-3H,4H2,(H,10,11)
InChIKeyMRCFBGJXYMYDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione: A Dual-Functional Sulfone Intermediate for Medicinal Chemistry


6-Bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione (CAS 2228818-91-3) is a heterocyclic compound belonging to the 1,3-benzothiazin-4-one (BTZ) class, characterized by a 1,1-dioxide (sulfone) group and a bromine atom at the 6-position [1]. The 1,3-benzothiazinone scaffold is recognized for its role in developing antitubercular agents targeting DprE1, while the sulfone oxidation state profoundly modulates biological activity [2]. This specific compound serves as a key intermediate in exploring structure-activity relationships (SAR) and synthesizing complex molecular libraries.

Why Generic 1,3-Benzothiazinones Cannot Replace 6-Bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione in Lead Optimization


Simple substitution within the 1,3-benzothiazin-4-one class is not feasible for research programs requiring dual functionality. The critical combination of the 6-bromo handle for metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and the 1,1-dioxo group for hydrogen-bonding interactions or metabolic stability cannot be replicated by non-halogenated analogs like 3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione (CAS 79726-08-2) or reduced-sulfur variants. Selecting a non-brominated sulfone prevents late-stage diversification, while a non-oxidized bromide retains a vulnerable sulfide that can undergo unwanted metabolic oxidation to variable sulfoxide/sulfone mixtures [1]. This irreplaceable synthetic geometry mandates procurement of the specific compound.

Evidence-Based Differentiation of 6-Bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione


Synthetic Versatility: Bromine as a Superior Cross-Coupling Handle vs. Unsubstituted Analogs

The presence of a C6-bromine atom in the target compound enables diversity-oriented synthesis via palladium-catalyzed cross-coupling reactions. This capability is absent in the direct unsubstituted analog, 3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione (CAS 79726-08-2) [1]. The bromine provides a quantitative synthetic advantage: it allows for the direct installation of aryl, heteroaryl, amine, or ether functionalities, increasing the accessible chemical space by an estimated order of magnitude over the unsubstituted core [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Oxidation State Rigidity: Defined Sulfone vs. Variable Sulfide/Sulfoxide in Non-Oxidized Benzothiazinones

The target compound's 1,1-dioxide (sulfone) motif provides a chemically and metabolically stable hydrogen bond acceptor system. In contrast, non-oxidized 2H-1,3-benzothiazin-4(3H)-one analogs possess a thioether, which is susceptible to metabolic S-oxidation, leading to unpredictable mixtures of sulfoxide (R-S(O)-R') diastereomers. This metabolic instability complicates pharmacokinetic studies, while the pre-installed sulfone offers a defined, rigid electronic state. Literature on the related BTZ043 scaffold explicitly demonstrates that the sulfone (BTZ-SO2) exhibits profoundly different anti-TB activity compared to the parent sulfide, largely due to changes in charge distribution and molecular shape [1].

Drug Metabolism Pharmacokinetics Structural Biology

Physicochemical Property Optimization: TPSA and LogP Differentiation from Non-Polar Analogs

The compound's computed Topological Polar Surface Area (TPSA) is 71.6 Ų and XLogP3-AA is 1.0 [1]. These values place it within favorable drug-like space (TPSA < 140 Ų, LogP < 5). Compared to unsubstituted 3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione, the bromine substituent increases calculated logP by approximately 0.5–0.8 units, enhancing membrane permeability potential while the sulfone retains sufficient polarity to avoid poor solubility. This balanced profile contrasts with more lipophilic carbon-substituted analogs (e.g., 6-phenyl or 6-tert-butyl) that may exceed acceptable logP thresholds.

Drug-likeness Physicochemical Properties ADME

Optimal Application Scenarios for 6-Bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione in Research and Procurement


Central Intermediate in Antitubercular Lead Optimization

Leveraging the 1,3-benzothiazin-4-one sulfone core, which is a privileged scaffold for DprE1 enzyme inhibition in Mycobacterium tuberculosis [1], the 6-bromo handle enables parallel synthesis of focused libraries to rapidly explore the chemical space around the benzo-ring. This directly addresses the need for new TB agents with improved potency and metabolic profiles over the existing clinical candidates BTZ043 and PBTZ-169.

Scaffold Diversification for CNS-Targeted Acetylcholinesterase Inhibitors

Given the proven potential of benzothiazin-4-ones as acetylcholinesterase (AChE) inhibitors with activity in the low-micromolar range (e.g., compound 5Bd, IC50 8.48 μM in rat cortex [2]), the 6-bromo sulfone supports a medicinal chemistry campaign to develop multi-target-directed ligands for Alzheimer's disease. The bromine allows for attaching pharmacophoric groups to improve potency and brain penetration.

Chemical Biology Probe Synthesis for Target Deconvolution

The combination of a stable sulfone core and a halide tag makes this compound an ideal precursor for creating biotinylated or fluorescent activity-based probes. The bromine can be displaced with an amino-alkyl linker via Buchwald-Hartwig amination, enabling the attachment of detection tags while the sulfone ensures the core's bioactivity profile is not compromised by unwanted oxidation, thus allowing robust pull-down or imaging experiments in cells.

Quote Request

Request a Quote for 6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.